Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate
Description
Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with a chlorine atom at position 7 and a methyl ester group at position 4. Its molecular formula is C₉H₆ClNO₂S, with a calculated molecular weight of 227.52 g/mol. Thienopyridine derivatives are of significant interest in medicinal and synthetic chemistry due to their structural similarity to bioactive molecules, which enables interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C9H6ClNO2S |
|---|---|
Molecular Weight |
227.67 g/mol |
IUPAC Name |
methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)6-4-11-8(10)7-5(6)2-3-14-7/h2-4H,1H3 |
InChI Key |
OJGCANMGXRDQBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C2=C1C=CS2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then esterified using methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thieno[2,3-c]pyridine ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted thieno[2,3-c]pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothieno[2,3-c]pyridine derivatives.
Scientific Research Applications
Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity by forming hydrogen bonds and hydrophobic interactions with key residues . This inhibition can modulate various cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate
- Substituents : Bromine at position 4, chlorine at position 7, and methyl ester at position 2.
- Molecular Formula: C₉H₅BrClNO₂S.
- Molecular Weight : 306.6 g/mol.
- Key Properties : Soluble in DMSO (10 mM stock solution); stored at 2–8°C.
- Differentiation: The bromine atom at position 4 enhances electrophilicity, making this compound more reactive in cross-coupling reactions compared to the target compound. The ester group at position 2 (vs.
Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate
- Substituents : Methyl group at position 7 and methyl ester at position 7.
- Molecular Formula: C₁₀H₁₃NO₂S.
- Molecular Weight : 211.28 g/mol.
- Key Properties: No solubility or stability data provided.
- Differentiation : The replacement of chlorine with a methyl group reduces molecular weight by ~16 g/mol and decreases electronegativity, likely lowering reactivity in nucleophilic substitution reactions. This modification may enhance lipophilicity, influencing membrane permeability in biological systems .
Pyrrolopyridine and Pyrimidine Derivatives
7-Chloro-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic Acid
- Substituents : Chlorine at position 7, methyl groups at positions 1 and 3, and carboxylic acid at position 4.
- Molecular Formula : C₁₀H₁₀ClN₂O₂ (calculated).
- Key Properties : Used as an intermediate in synthesizing TLR7-9 antagonists (e.g., compound 12 in ).
- Differentiation : The pyrrolo[2,3-c]pyridine core replaces sulfur with nitrogen, altering electronic properties and hydrogen-bonding capacity. This structural shift may enhance affinity for nitrogen-rich biological targets, such as kinases or GPCRs .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Substituents : Chlorine at position 2, methyl at position 6, and carboxylic acid at position 4.
- Molecular Formula : C₆H₅ClN₂O₂.
- Key Properties : Purity ≥95%; used in pharmaceutical synthesis.
- Differentiation: The pyrimidine ring (vs. This compound’s smaller size may limit its utility in applications requiring extended aromatic systems .
Data Table: Comparative Analysis
Key Insights and Implications
- Substituent Effects : Halogen placement (e.g., Cl at position 7 vs. Br at position 4) significantly impacts reactivity and molecular interactions. Bromine’s larger atomic radius may facilitate catalytic transformations, while chlorine’s electronegativity enhances stability.
- Core Heterocycles: Thienopyridines offer sulfur-mediated hydrophobic interactions, whereas pyrrolopyridines provide nitrogen-based hydrogen bonding. Pyrimidines balance polarity and compactness.
- Applications: Thienopyridine derivatives are versatile intermediates in drug discovery, while pyrrolopyridines show promise in immunomodulation (e.g., TLR antagonists) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
